![molecular formula C17H13N5O2 B11180787 2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11180787.png)
2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The structure of this compound includes a pyridine ring fused with a naphthyridine core, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through various synthetic routes. One common method involves the cycloaddition of benzyl methyl ketone into α-cyanocinnamonitrile in the presence of ammonium acetate . This reaction yields α-aminopyridine, which can then undergo further reactions to form the desired naphthyridine derivative.
Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere . This method provides a more eco-friendly and efficient synthesis route.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The use of catalysts and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and pyridylmethyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced naphthyridine derivatives. Substitution reactions can lead to various substituted naphthyridine compounds.
Scientific Research Applications
2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anti-inflammatory and antimicrobial properties.
1,8-Naphthyridine: Shares the naphthyridine core and exhibits diverse biological activities.
Uniqueness
2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific structural features, such as the fused pyridine and naphthyridine rings, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C17H13N5O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-amino-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C17H13N5O2/c18-22-8-5-15-13(17(22)24)9-12-14(20-15)4-7-21(16(12)23)10-11-3-1-2-6-19-11/h1-9H,10,18H2 |
InChI Key |
YWHZVPNAKCUWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N |
Origin of Product |
United States |
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